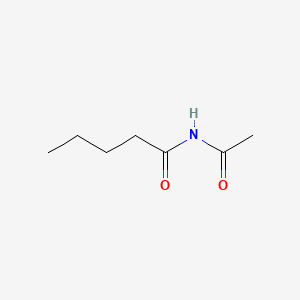
N-Acetylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the nitrogen atom of pentanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylpentanamide can be synthesized through several methods. One common approach involves the reaction of pentanamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at elevated temperatures to facilitate the formation of the acetylated product.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like hydroxylamine hydrochloride can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Acetylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Acetylpentanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylbenzamide
- N-Acetylglucosamine
- N-Acetylcysteine
Uniqueness
N-Acetylpentanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10601-69-1 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-acetylpentanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(10)8-6(2)9/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
VTOASMNQWRXNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















